

# Serelaxin in Acute Heart Failure: A Comparative Analysis Against Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Serelaxin |           |
| Cat. No.:            | B13411825 | Get Quote |

An in-depth guide for researchers and drug development professionals on the efficacy and mechanisms of **Serelaxin** compared to standard-of-care treatments for acute heart failure, supported by clinical trial data and detailed experimental protocols.

## **Executive Summary**

**Serelaxin**, a recombinant form of human relaxin-2, has been investigated as a potential therapy for acute heart failure (AHF) due to its vasodilatory and organ-protective properties. This guide provides a comprehensive comparison of the efficacy of **Serelaxin** with standard heart failure therapies, drawing upon data from pivotal clinical trials. While initial studies showed promise, the large-scale RELAX-AHF-2 trial did not demonstrate a statistically significant reduction in its primary endpoints of cardiovascular death at 180 days or worsening heart failure at day 5 when **Serelaxin** was added to standard therapy. This report presents a detailed analysis of the available quantitative data, experimental methodologies, and the underlying signaling pathways to offer a clear perspective for the scientific community.

# Comparative Efficacy: Serelaxin vs. Standard Therapy

The primary evidence for **Serelaxin**'s efficacy comes from the RELAX-AHF and RELAX-AHF-2 clinical trials. Standard therapy for AHF typically includes loop diuretics, vasodilators, and inotropes. The following tables summarize the comparative efficacy based on key clinical endpoints.



| Outcome Measure                                                                                   | Serelaxin +<br>Standard Therapy | Placebo + Standard<br>Therapy  | Trial          |
|---------------------------------------------------------------------------------------------------|---------------------------------|--------------------------------|----------------|
| Cardiovascular Death at 180 Days                                                                  | 8.7%                            | 8.9%                           | RELAX-AHF-2[1] |
| Worsening Heart<br>Failure at Day 5                                                               | 6.9%                            | 7.7%                           | RELAX-AHF-2[1] |
| All-Cause Mortality at<br>180 Days                                                                | 11.3%                           | 11.9%                          | RELAX-AHF-2[2] |
| Cardiovascular Death<br>or Rehospitalization<br>for Heart<br>Failure/Renal Failure<br>at 180 Days | Not significantly<br>different  | Not significantly<br>different | RELAX-AHF-2    |

Note: The RELAX-AHF-2 trial was the pivotal Phase 3 study designed to confirm the findings of the earlier RELAX-AHF trial.

| Outcome Measure       | Standard Therapy<br>(Representative Data)           | Study/Source           |
|-----------------------|-----------------------------------------------------|------------------------|
| In-Hospital Mortality | 2.7% (without inotropes) - 21.4% (with inotropes)   | IN-HF Outcome registry |
| 30-Day Mortality      | ~2.5% (uncomplicated) to ~29.7% (with worsening HF) | ASCEND-HF[3]           |
| 1-Year Mortality      | 20% - 30%                                           | ADHERE Registry[4]     |

# Mechanism of Action: The Serelaxin Signaling Pathway

**Serelaxin** exerts its effects primarily by binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor. This interaction initiates a cascade of downstream signaling events that lead to vasodilation, anti-inflammatory effects, and anti-fibrotic activity.





Click to download full resolution via product page

Caption: Serelaxin signaling cascade via the RXFP1 receptor.



## **Key Experimental Protocols**

To ensure transparency and reproducibility, this section details the methodologies of the pivotal RELAX-AHF-2 trial for **Serelaxin** and a representative trial for a standard acute heart failure therapy.

### Serelaxin: RELAX-AHF-2 Trial Protocol

The RELAX-AHF-2 study was a multicenter, randomized, double-blind, placebo-controlled, event-driven, phase 3 trial.

- Patient Population: The trial enrolled approximately 6,800 patients hospitalized for AHF. Key
  inclusion criteria included dyspnea, congestion on chest radiograph, increased natriuretic
  peptide levels, mild-to-moderate renal insufficiency, and a systolic blood pressure of ≥125
  mmHg.
- Intervention: Patients were randomized in a 1:1 ratio to receive either a 48-hour intravenous infusion of **Serelaxin** (30 μg/kg/day) or a matching placebo, in addition to standard of care treatments. Randomization occurred within 16 hours of presentation.
- Primary Endpoints:
  - Time to cardiovascular death through day 180.
  - Occurrence of worsening heart failure through day 5.
- Key Secondary Endpoints: Included 180-day all-cause mortality, a composite of 180-day combined cardiovascular mortality or heart failure/renal failure rehospitalization, and inhospital length of stay.
- Assessments: Patients were assessed for safety and efficacy at various time points, including daily assessments while hospitalized through day 5, and follow-up visits or contacts at days 14, 30, 60, and 180.





### Click to download full resolution via product page

**Caption:** Experimental workflow of the RELAX-AHF-2 clinical trial.

## Standard Therapy: Representative Diuretic Trial Protocol (DOSE Trial)

The Diuretic Optimization Strategies Evaluation (DOSE) trial was a prospective, randomized, double-blind study designed to evaluate different diuretic strategies in patients with acute decompensated heart failure.

- Patient Population: The study enrolled 308 patients with a history of chronic heart failure and evidence of volume overload.
- Intervention: Patients were randomized in a 2x2 factorial design to one of four treatment arms:
  - Low-dose, intermittent bolus of intravenous furosemide.
  - Low-dose, continuous infusion of intravenous furosemide.
  - High-dose, intermittent bolus of intravenous furosemide.
  - High-dose, continuous infusion of intravenous furosemide. 'Low dose' was equivalent to the patient's oral home dose, while 'high dose' was 2.5 times the oral home dose.
- Primary Endpoints:
  - Patient's global assessment of symptoms over 72 hours.



- Change in serum creatinine from baseline to 72 hours.
- Assessments: Patients were assessed for symptom relief, renal function, and other clinical outcomes throughout the 72-hour study period.

### Conclusion

The addition of **Serelaxin** to standard therapy for acute heart failure did not result in a significant improvement in the primary endpoints of 180-day cardiovascular mortality or worsening heart failure by day 5 in the pivotal RELAX-AHF-2 trial.[1] While the mechanistic rationale for **Serelaxin**'s use in AHF, including its vasodilatory, anti-inflammatory, and anti-fibrotic effects, is compelling, these properties did not translate into a demonstrable clinical benefit in a large-scale clinical trial. Standard therapies, primarily focused on diuretics and vasodilators, remain the cornerstone of AHF management, aimed at symptom relief and hemodynamic stabilization. Further research may be warranted to identify specific subgroups of AHF patients who might benefit from **Serelaxin**'s unique mechanism of action or to explore alternative dosing regimens. However, based on the current evidence, **Serelaxin** has not shown superiority over standard of care in the broad population of patients with acute heart failure.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 3. Vasodilators for acute heart failure—A protocol for a systematic review of randomized clinical trials with meta-analysis and Trial Sequential Analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- To cite this document: BenchChem. [Serelaxin in Acute Heart Failure: A Comparative Analysis Against Standard Therapies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b13411825#comparing-the-efficacy-of-serelaxin-to-standard-heart-failure-therapies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com